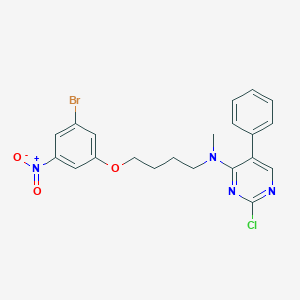
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Méthodes De Préparation
The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl group: This step may involve a substitution reaction where a phenyl group is introduced to the pyrimidine ring.
Attachment of the butyl chain: This involves the reaction of a butyl halide with the pyrimidine core.
Introduction of the bromo and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Final assembly: The final step involves coupling the various fragments under specific conditions to form the target compound.
Analyse Des Réactions Chimiques
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Applications De Recherche Scientifique
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine: This compound has a similar structure but with a fluorine atom instead of a phenyl group.
Benzoic acid, 3-bromo-: This compound shares the bromo and nitro functional groups but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propriétés
Formule moléculaire |
C21H20BrClN4O3 |
|---|---|
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-N-methyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H20BrClN4O3/c1-26(20-19(14-24-21(23)25-20)15-7-3-2-4-8-15)9-5-6-10-30-18-12-16(22)11-17(13-18)27(28)29/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
Clé InChI |
ZSSNMFNPXPDFEG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



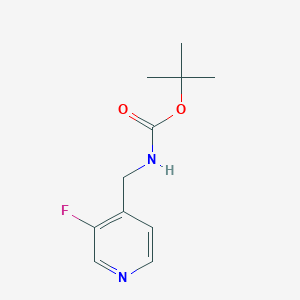
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)
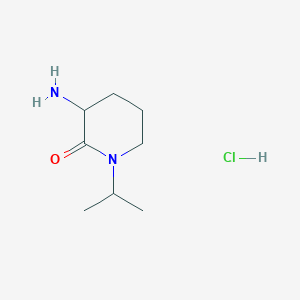

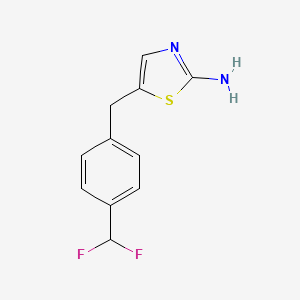
![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
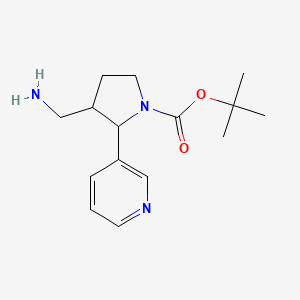
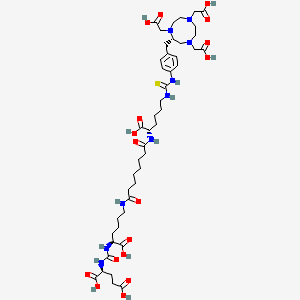

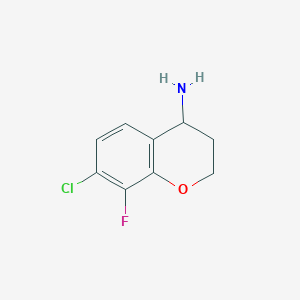

![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
